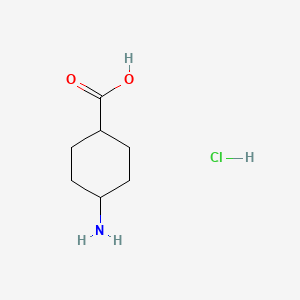
反式-4-氨基环己烷甲酸盐酸盐
描述
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . It is used as an intermediate in organic synthesis . It is also known by several synonyms, including cis-4-aminocyclohexanecarboxylic acid hydrochloride, 4-aminocyclohexanecarboxylic acid hydrochloride, and trans-4-aminocyclohexane carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of trans-4-Aminocyclohexanecarboxylic acid hydrochloride can be achieved in one step without the need for conversion of the cis-isomer into the trans-isomer .Molecular Structure Analysis
The molecular structure of trans-4-Aminocyclohexanecarboxylic acid hydrochloride is represented by the InChI Key HXZSYUOXTKQNNY-UHFFFAOYSA-N . The SMILES representation is Cl.NC1CCC(CC1)C(O)=O .Physical And Chemical Properties Analysis
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride appears as white to pale cream crystals or powder . It is soluble in water . The assay (Aqueous acid-base Titration) is between 95.0% to 105.0%, and the water content (Karl Fischer Titration) is less than or equal to 2.0% .科学研究应用
合成与结构分析
反式-4-氨基环己烷甲酸盐酸盐已在各种有机化合物的合成中得到探索。例如,它的衍生物用于不对称合成新的螺旋形成 β-氨基酸,如反式-4-氨基哌啶-3-羧酸,它们是采用螺旋构象的低聚物中的关键组分 (Schinnerl 等人,2003)。这些螺旋结构在蛋白质结构和功能的研究中至关重要。
皮肤病学应用
在皮肤病学中,已研究了反式-4-氨基环己烷甲酸盐酸盐对皮肤健康的潜在影响。例如,其给药已显示出改善皮肤干燥引起的皱纹等皮肤状况,表明其在皮肤护理和治疗皮肤病中的作用 (Hiramoto 等人,2016)。
对黑素细胞活化的影响
进一步的皮肤病学研究包括其对紫外线 B 辐射诱导的皮肤中黑素细胞活化的影响。这在皮肤美白和治疗色素沉着障碍方面具有重要意义 (Hiramoto 等人,2014)。
工业规模合成
该化合物也与工业化学相关,特别是在大规模合成中。例如,它用于制造 FMOC 保护的非蛋白氨基酸,这对于组合化学和药物发现至关重要 (Dener 等人,2001)。
药物中间体
反式-4-氨基环己烷甲酸盐酸盐作为合成各种药物中间体的原料。例如,它用于合成反式-4-(N-乙酰氨基)环己醇,这是药物化合物的关键中间体 (李佳军,2012)。
生物医学研究
在生物医学研究中,该化合物因其在显微血管游离皮瓣重建中的作用而受到研究,突出了其在改善手术结果和患者恢复方面的潜力 (Klifto 等人,2020)。
新型合成途径
研究还深入探讨了生产反式-4-氨基环己烷甲酸衍生物的新型合成途径。这些方法对于在药物制造中创建更高效和可扩展的生产工艺至关重要 (Patil 等人,2009)。
作用机制
Target of Action
The primary target of trans-4-Aminocyclohexanecarboxylic acid hydrochloride is plasminogen . Plasminogen is a protein that plays a crucial role in the fibrinolysis pathway, which is responsible for breaking down blood clots.
Mode of Action
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride acts as an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis by acting as a lysine analogue, which allows it to bind to the lysine binding sites in plasminogen . This prevents the conversion of plasminogen to plasmin, thereby inhibiting the breakdown of fibrin and stabilizing blood clots.
Biochemical Pathways
The compound primarily affects the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms the meshwork of blood clots. This results in the stabilization of blood clots and a reduction in bleeding.
Result of Action
The primary result of the action of trans-4-Aminocyclohexanecarboxylic acid hydrochloride is the inhibition of fibrinolysis . This leads to the stabilization of blood clots and can help control bleeding in various hemorrhagic diseases and during surgical procedures .
Action Environment
The efficacy and stability of trans-4-Aminocyclohexanecarboxylic acid hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a cool place, away from oxidizing agents . Additionally, its solubility in water suggests that it might be affected by the hydration status of the patient.
安全和危害
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If skin or eye irritation occurs or persists, medical advice or attention should be sought .
生化分析
Biochemical Properties
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of fibrinolysis. It interacts with plasminogen, a precursor of plasmin, which is an enzyme responsible for breaking down fibrin clots. By binding to plasminogen, trans-4-Aminocyclohexanecarboxylic acid hydrochloride prevents its conversion to plasmin, thereby inhibiting the fibrinolytic process . This interaction is essential in controlling excessive bleeding during surgeries and in treating various hemorrhagic conditions.
Cellular Effects
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the expression of genes involved in the fibrinolytic pathway, thereby altering the balance between clot formation and breakdown . Additionally, trans-4-Aminocyclohexanecarboxylic acid hydrochloride can affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of trans-4-Aminocyclohexanecarboxylic acid hydrochloride involves its binding interactions with plasminogen. By binding to specific lysine-binding sites on plasminogen, it inhibits the activation of plasminogen to plasmin . This inhibition prevents the degradation of fibrin clots, thereby promoting hemostasis. Additionally, trans-4-Aminocyclohexanecarboxylic acid hydrochloride may also interact with other biomolecules, such as enzymes and receptors, to exert its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-4-Aminocyclohexanecarboxylic acid hydrochloride can change over time. The compound is generally stable, but its activity may decrease due to degradation or other factors. Long-term studies have shown that trans-4-Aminocyclohexanecarboxylic acid hydrochloride can have sustained effects on cellular function, particularly in inhibiting fibrinolysis . The stability and efficacy of the compound may vary depending on the experimental conditions and storage.
Dosage Effects in Animal Models
The effects of trans-4-Aminocyclohexanecarboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits fibrinolysis without causing significant adverse effects . At higher doses, it may lead to toxic effects, such as impaired liver function or other organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for achieving desired outcomes.
Metabolic Pathways
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride is involved in several metabolic pathways, particularly those related to fibrinolysis. It interacts with enzymes such as plasminogen activators and inhibitors, modulating their activity and influencing the overall balance of fibrin clot formation and breakdown . Additionally, the compound may affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways.
Transport and Distribution
Within cells and tissues, trans-4-Aminocyclohexanecarboxylic acid hydrochloride is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can influence its efficacy and activity, as it needs to reach target sites to exert its effects on fibrinolysis and other cellular processes.
Subcellular Localization
The subcellular localization of trans-4-Aminocyclohexanecarboxylic acid hydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in inhibiting fibrinolysis and modulating cellular processes.
属性
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZSYUOXTKQNNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640993 | |
| Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27960-59-4 | |
| Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminocyclohexane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3021735.png)
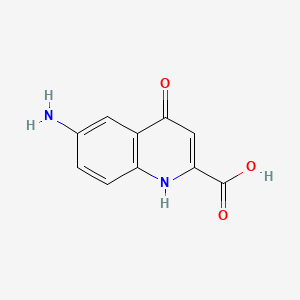


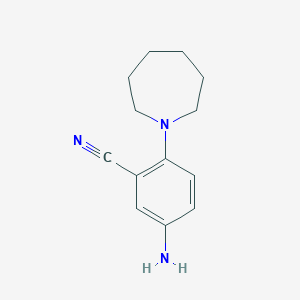

![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B3021749.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B3021752.png)
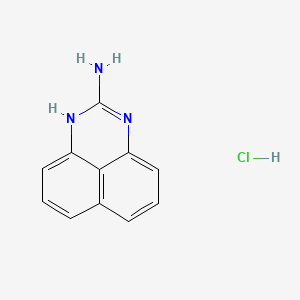
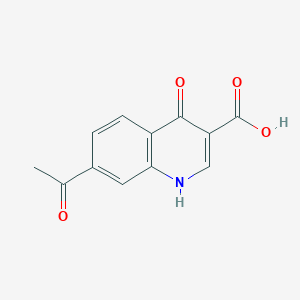

![Spiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B3021757.png)
![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B3021758.png)